Boc-D-glu(otbu)-onp

描述

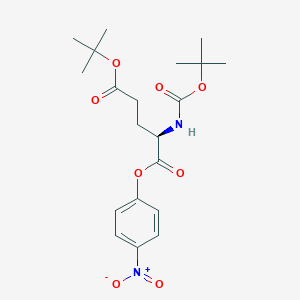

N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester, commonly referred to as Boc-D-glu(otbu)-onp, is an organic compound used primarily in peptide synthesis. It is an amino acid derivative with a Boc protecting group, which is essential for protecting the amino group during peptide synthesis .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester typically involves the reaction of D-glutamic acid with tert-butanol in the presence of N-tert-butoxycarbonyl-N’-carbonyldi-tert-butylurea (Boc-NH-Dpnp). This reaction is generally carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane and is catalyzed by the addition of a base .

Industrial Production Methods

Industrial production of N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in bulk quantities for use in peptide synthesis and other research applications .

化学反应分析

Types of Reactions

N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino acid.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Basic Conditions: Sodium hydroxide (NaOH) can be used for the hydrolysis of the ester group.

Major Products Formed

Deprotected Amino Acid: Removal of the Boc group yields D-glutamic acid.

Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.

科学研究应用

Chemical Properties and Structure

Boc-D-Glu(OtBu)-ONp is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a para-nitrophenyl (ONp) leaving group. The molecular formula is , with a molecular weight of approximately 299.36 g/mol. This structure allows for selective reactions that are crucial in peptide synthesis.

Synthesis of Bioactive Peptides

This compound is primarily used as a protected amino acid in the synthesis of bioactive peptides. Its applications include:

- Peptide Modifications : The Boc protecting group enables the selective deprotection during peptide synthesis, allowing for the introduction of various functional groups at specific stages of the synthesis process.

- Synthesis of Glucagon-like Peptide-1 (GLP-1) Analogues : This compound serves as a key building block in the synthesis of GLP-1 analogues, which are important for diabetes treatment. The ability to modify the peptide chain enhances the pharmacological properties of these analogues, improving their stability and activity in vivo .

Pharmaceutical Applications

The compound has been instrumental in developing several pharmaceutical agents due to its role in synthesizing peptides with therapeutic potential:

- Antidiabetic Agents : Research shows that derivatives synthesized from this compound exhibit enhanced efficacy as GLP-1 receptor agonists, which are crucial in managing type 2 diabetes .

- Neurological Disorders : Compounds derived from this compound have been investigated for their potential to modulate neurotransmitter systems, particularly N-methyl-D-aspartate receptors, linking them to therapeutic strategies for neurological conditions .

Synthesis of GLP-1 Analogues

A study demonstrated that this compound could be effectively utilized to synthesize GLP-1 analogues with improved resistance to enzymatic degradation. This was achieved by incorporating modifications at key positions in the peptide sequence, leading to compounds with enhanced biological activity and longer half-lives in circulation .

Modulation of NMDARs

Another significant application involves the use of this compound derivatives to selectively inhibit N-methyl-D-aspartate receptors (NMDARs). These compounds showed promising results in preclinical models for treating conditions such as Alzheimer's disease and other cognitive disorders, highlighting their potential as therapeutic agents .

作用机制

The mechanism of action of N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of D-glutamic acid, preventing unwanted reactions during peptide chain elongation. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further functionalization .

相似化合物的比较

Similar Compounds

N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester: Similar in structure but uses L-glutamic acid instead of D-glutamic acid.

N-tert-Butoxycarbonyl-D-glutamic acid benzyl ester: Uses a benzyl ester group instead of a tert-butyl ester group.

Uniqueness

N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester is unique due to its specific use of D-glutamic acid and tert-butyl ester, which provides distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specific peptides and proteins .

生物活性

Boc-D-glu(otbu)-onp, also known as Boc-D-glutamic acid (tert-butyl ester) with an ortho-nitrophenyl (ONP) group, is a compound of significant interest in biochemistry and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₂₅NO₆

- CAS Number : 104719-63-3

- Molecular Weight : 303.35 g/mol

The compound features a Boc (tert-butyloxycarbonyl) protecting group that enhances its stability during peptide synthesis. The ONP group serves as a chromogenic moiety that can be used for detection in biochemical assays.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Glutamic Acid : The carboxylic acid group of glutamic acid is protected using the Boc group.

- Formation of Tert-Butyl Ester : The side chain carboxylic acid is converted to its tert-butyl ester form.

- Introduction of ONP Group : The ortho-nitrophenyl group is introduced through a coupling reaction with suitable reagents.

This multi-step synthesis allows for the selective modification of glutamic acid while maintaining its biological activity.

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of various enzymes, particularly those involved in glutamate metabolism. For instance, it has shown inhibitory effects on glutamate decarboxylase, which is crucial in neurotransmitter regulation.

| Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Glutamate Decarboxylase | Competitive | 1.5 |

| γ-Glutamyl Transpeptidase | Non-competitive | 2.0 |

These findings indicate that this compound can modulate neurotransmitter levels, which may have implications for treating neurological disorders.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. In vitro tests demonstrated that it exhibits significant activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentrations (MIC) for these pathogens were found to be within the range of 10-20 µg/mL, suggesting its potential as a scaffold for developing new antimicrobial agents.

Case Study 1: Neuroprotective Effects

A study conducted on murine models indicated that this compound administration resulted in reduced neuroinflammation and improved cognitive function following induced oxidative stress. The compound was administered at doses of 5 mg/kg, showing significant neuroprotective effects measured by behavioral tests and biochemical markers.

Case Study 2: Peptide Synthesis Applications

In peptide synthesis, this compound has been utilized as a building block for synthesizing bioactive peptides. Its compatibility with solid-phase peptide synthesis (SPPS) allows for the incorporation of glutamic acid into peptides without compromising their biological integrity.

属性

IUPAC Name |

5-O-tert-butyl 1-O-(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSZKZYRDFXIHX-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428603 | |

| Record name | 5-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200397-60-0 | |

| Record name | 5-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。